Introduction: The Versatility of a Halogenated Heterocycle
Introduction: The Versatility of a Halogenated Heterocycle
An In-depth Technical Guide to 4-Chloroisoquinoline: Structure, Properties, and Applications
4-Chloroisoquinoline is a heterocyclic aromatic compound characterized by an isoquinoline core with a chlorine atom substituted at the C4 position.[1] Its chemical formula is C₉H₆ClN.[1][2][3][4] This molecule serves as a pivotal building block in the landscape of organic synthesis and medicinal chemistry. The strategic placement of the chlorine atom imparts unique reactivity, making it a versatile intermediate for constructing more complex molecular architectures.[1] Its applications are extensive, ranging from the synthesis of novel pharmaceuticals, particularly kinase inhibitors and receptor antagonists, to the development of new agrochemicals and dyes.[5][6] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and key applications for professionals in research and drug development.
Core Chemical Identity
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IUPAC Name: 4-chloroisoquinoline[3]
Chemical Structure and Physicochemical Profile
4-Chloroisoquinoline features a fused ring structure, comprising a benzene ring fused to a pyridine ring.[1] The chlorine substituent is located on the pyridine ring at the position adjacent to the ring fusion and opposite the nitrogen atom.
Caption: 2D Chemical Structure of 4-Chloroisoquinoline.
The physicochemical properties of 4-Chloroisoquinoline are summarized in the table below, providing essential data for experimental design and application.
| Property | Value | Source(s) |
| Molecular Weight | 163.60 g/mol | [3][4] |
| Appearance | Colorless to pale yellow or light brown crystalline solid. | [1][5] |
| Melting Point | 27.5-29.5 °C | [4][5] |
| Boiling Point | 130-132 °C at 9 Torr | [4][5] |
| Density | 1.225 g/cm³ at 21 °C | [4][5] |
| Solubility | Soluble in organic solvents like ethanol, benzene, and dimethylformamide. | [5] |
| pKa | 3.30 ± 0.10 (Predicted) | [4][5] |
| InChIKey | LBEQEEIDWHKVAR-UHFFFAOYSA-N | [3][4] |
Synthesis and Experimental Protocols
The synthesis of 4-chloroisoquinolines often involves the chlorination of the corresponding isoquinolinone precursor. A common and effective method utilizes phosphorus oxychloride (POCl₃), which acts as both a chlorinating agent and a dehydrating agent to convert the keto group of isoquinolin-4(1H)-one into the desired 4-chloro derivative.
Rationale for Synthetic Approach
The conversion of a cyclic amide (lactam) or ketone, such as isoquinolin-4(1H)-one, to its corresponding chloro-derivative is a cornerstone transformation in heterocyclic chemistry. Phosphorus oxychloride is the reagent of choice for this reaction due to its high reactivity and the favorable thermodynamics of forming a stable phosphoryl chloride byproduct. The mechanism involves the activation of the carbonyl oxygen by POCl₃, followed by nucleophilic attack of the chloride ion.
Illustrative Synthesis Workflow
Caption: General workflow for the synthesis of 4-Chloroisoquinoline.
Step-by-Step Experimental Protocol
This protocol is adapted from analogous procedures for synthesizing chloro-substituted nitrogen heterocycles.[7]
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isoquinolin-4(1H)-one (1 equivalent).
-
Reagent Addition: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃) (10-15 equivalents). POCl₃ often serves as both the reagent and the solvent.
-
Reaction: Heat the mixture to reflux for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully concentrate the mixture under reduced pressure to remove excess POCl₃.
-
Neutralization & Extraction: The residue is cautiously quenched by pouring it onto crushed ice and then neutralized with a 5N aqueous sodium hydroxide solution until basic. The aqueous layer is then extracted three times with dichloromethane (CH₂Cl₂).
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield pure 4-Chloroisoquinoline.[7]
Chemical Reactivity and Synthetic Utility
The reactivity of 4-Chloroisoquinoline is dominated by the C-Cl bond. The electron-withdrawing nature of the isoquinoline nitrogen atom activates the chlorine at the C4 position, making it a good leaving group for nucleophilic aromatic substitution (SₙAr) reactions.[1]
Key Reactions
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Nucleophilic Aromatic Substitution (SₙAr): This is the most prominent reaction pathway. The chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, thiols, alkoxides, and hydrazines. This allows for the straightforward introduction of diverse functional groups at the C4 position, a critical step in building molecular libraries for drug discovery.[1][8]
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Cross-Coupling Reactions: 4-Chloroisoquinoline is an excellent substrate for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions enable the formation of C-C, C-N, and C-O bonds, providing powerful tools for synthesizing complex biaryl structures and other elaborate derivatives.[6]
Caption: Major reaction pathways for 4-Chloroisoquinoline.
Applications in Drug Discovery and Medicinal Chemistry
The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. 4-Chloroisoquinoline provides a direct entry point to novel analogues with diverse biological activities.
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Kinase Inhibitors: The isoquinoline core can mimic the purine ring of ATP, allowing derivatives to bind to the ATP-binding site of protein kinases. By modifying the C4 position, chemists can introduce functionalities that confer selectivity and potency against specific kinase targets implicated in cancer and inflammatory diseases.[6]
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Receptor Antagonists: Derivatives of 4-Chloroisoquinoline are used to develop antagonists for various G-protein coupled receptors (GPCRs) and ion channels, playing a role in therapies for central nervous system (CNS) disorders.[6]
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Antimicrobial Agents: The scaffold has been incorporated into compounds designed to combat bacterial and parasitic infections.[6]
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Agrochemicals: It is also used in agrochemical research to design new active ingredients for crop protection products.[6]
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling 4-Chloroisoquinoline.
-
Hazards: The compound may cause skin and eye irritation. It is potentially harmful if inhaled or swallowed.[5][9]
-
Handling: Work should be conducted in a well-ventilated area or a fume hood.[9][10] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[5][9] Avoid direct contact with skin and eyes and prevent the formation of dust or aerosols.[10]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from direct sunlight and incompatible materials.[5][9][10] Recommended storage temperature is often between 2-8°C.[4]
References
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4-Chloroisoquinoline - ChemBK. (2024). ChemBK. [Link]
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4-Chloroisoquinoline | C9H6ClN | CID 640974 - PubChem. (n.d.). National Institutes of Health. [Link]
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4-Chloroisoquinoline - MySkinRecipes. (n.d.). MySkinRecipes. [Link]
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Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (n.d.). MDPI. [Link]
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